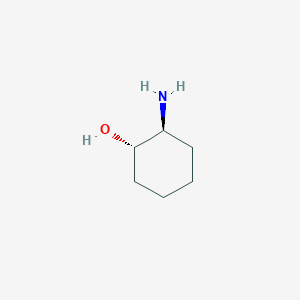

(1S,2S)-2-Aminocyclohexanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-2-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMCFTMVQORYJC-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74111-21-0 | |

| Record name | (1S,2S)-2-aminocyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on (1S,2S)-2-Aminocyclohexanol: Physical Properties and Hazards

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-2-Aminocyclohexanol is a chiral organic compound featuring a cyclohexane backbone substituted with both an amino and a hydroxyl group. Its specific stereochemistry, designated as (1S,2S), is crucial for its application as a chiral building block in asymmetric synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1][2] The presence of both amino and hydroxyl functional groups allows for hydrogen bonding, influencing its physical properties and reactivity.[1][3] This guide provides a detailed overview of its physical characteristics and associated hazards to ensure safe handling and effective application in a laboratory setting.

Physical and Chemical Properties

The physical properties of this compound are summarized below. These characteristics are fundamental for its use in synthesis and formulation.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO | [4][5] |

| Molecular Weight | 115.17 g/mol | [4][5] |

| Appearance | White to light yellow or brown solid/powder/crystal | [1][6] |

| Melting Point | 92-94 °C | [6] |

| Boiling Point | ~201 °C at 760 mmHg | [6][7] |

| Density | ~1.037 g/cm³ | [7][8] |

| Flash Point | ~75 °C | [6] |

| pKa | 14.94 ± 0.40 (Predicted) | [6] |

| InChI Key | PQMCFTMVQORYJC-WDSKDSINSA-N | [5] |

Experimental Protocols for Property Determination

While specific, detailed experimental reports for the determination of every physical property of this compound are not typically published individually, the methodologies follow well-established laboratory standards. The data presented in safety and technical data sheets are generated using these standard protocols.

2.1. Melting Point Determination (Capillary Method)

-

Principle: The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance melts.

-

Methodology:

-

A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus, which contains a heating block or oil bath and a calibrated thermometer or digital temperature sensor.

-

The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded. This range is reported as the melting point.

-

2.2. Boiling Point Determination

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Methodology:

-

A sample of the compound is placed in a distillation flask.

-

The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned just below the side arm of the flask to accurately measure the temperature of the vapor.

-

The flask is heated gently. As the liquid boils, the vapor rises, and its temperature is recorded.

-

The boiling point is the stable temperature observed during the distillation of the pure substance. For accuracy, the atmospheric pressure is recorded, and the boiling point may be corrected to standard pressure (760 mmHg).

-

2.3. Density Measurement

-

Principle: Density is the mass of a substance per unit volume.

-

Methodology:

-

The mass of a clean, dry pycnometer (a flask of a known, precise volume) is accurately measured.

-

The pycnometer is filled with the substance (if liquid) or with an inert solvent in which a known mass of the solid is dissolved.

-

The mass of the filled pycnometer is measured.

-

The density is calculated by dividing the mass of the substance by its volume.

-

Hazard Identification and Safety Information

This compound is classified as a hazardous substance. It is crucial for researchers and laboratory personnel to be fully aware of its potential risks and to handle it with appropriate safety precautions.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | GHS07 (Irritant) | Warning | H315: Causes skin irritation[4][9][10] |

| Serious Eye Damage/Irritation | 2A | GHS07 (Irritant) | Warning | H319: Causes serious eye irritation[4][9] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 (Irritant) | Warning | H335: May cause respiratory irritation[4] |

| Acute Toxicity (Oral) | 4 | GHS07 (Irritant) | Danger | H302: Harmful if swallowed[5][11] |

| Eye Damage | 1 | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage[5] |

Precautionary Statements (Selected):

-

Prevention: P261 (Avoid breathing dust), P264 (Wash hands and skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[4][12]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][12]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[4][12]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[12]

Visualized Hazard Response Workflow

The following diagram illustrates the logical workflow for identifying and responding to the hazards associated with this compound, based on its GHS classification.

Caption: GHS hazard identification and response workflow for this compound.

References

- 1. CAS 74111-21-0: this compound | CymitQuimica [cymitquimica.com]

- 2. Buy (1R,2S)-2-aminocyclohexanol | 260065-86-9 [smolecule.com]

- 3. CAS 931-16-8: (1R,2R)-2-Aminocyclohexanol | CymitQuimica [cymitquimica.com]

- 4. This compound | C6H13NO | CID 7057408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Cyclohexanol, 2-amino-, (1S,2S)- | 74111-21-0 [chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Page loading... [guidechem.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. echemi.com [echemi.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

(1S,2S)-2-Aminocyclohexanol: A Technical Guide for Researchers and Drug Development Professionals

Introduction

(1S,2S)-2-Aminocyclohexanol is a chiral amino alcohol that serves as a crucial building block in asymmetric synthesis and drug development. Its rigid cyclohexane backbone and vicinal amino and hydroxyl functional groups with a specific stereochemical arrangement make it a valuable synthon for the preparation of a wide range of chiral ligands, catalysts, and biologically active molecules. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and applications of this compound, with a particular focus on its emerging role in the development of kinase inhibitors.

Chemical and Physical Properties

This compound, also known as (1S,2S)-trans-2-aminocyclohexanol, is a white to off-white solid. Its key identifiers and physicochemical properties are summarized in the tables below.

Identifiers and Molecular Structure

| Identifier | Value |

| CAS Number | 74111-21-0[1], 89584-01-0 |

| Molecular Formula | C₆H₁₃NO[1] |

| Molecular Weight | 115.17 g/mol [1] |

| IUPAC Name | (1S,2S)-2-Aminocyclohexan-1-ol[1] |

| SMILES | N[C@H]1CCCC[C@@H]1O |

| InChI | InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1 |

| InChIKey | PQMCFTMVQORYJC-WDSKDSINSA-N |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 92-94 °C | [2] |

| Boiling Point | 201 °C | [2] |

| Density | 1.037 g/cm³ | [2][3] |

| Flash Point | 75 °C | [2] |

| pKa | 14.94 ± 0.40 (Predicted) | [2] |

| LogP | 0.94890 | [3] |

| Refractive Index | 1.502 | [3] |

| Appearance | Off-white to brown solid | [2] |

Synthesis of this compound

The enantiomerically pure form of this compound is most commonly obtained through the resolution of a racemic mixture of trans-2-aminocyclohexanol or via asymmetric synthesis from prochiral starting materials.

Enantioselective Synthesis via Asymmetric Aminohydroxylation

A highly efficient method for the synthesis of enantioenriched trans-1,2-amino alcohols involves the enantioselective addition of a carbamate to a meso-epoxide, catalyzed by a chiral catalyst.

Experimental Protocol:

-

Step 1: Catalyst Preparation: An oligomeric (salen)Co-OTf complex is utilized as the catalyst. This can be prepared according to literature procedures.

-

Step 2: Carbamate Addition: To a solution of cyclohexene oxide (1.0 mmol) in an appropriate solvent such as toluene, add phenyl carbamate (1.2 mmol) and the chiral oligomeric (salen)Co-OTf catalyst (0.5-2 mol%).

-

Step 3: Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically between 25-50 °C, for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Step 4: Work-up and Deprotection: Upon completion, the reaction mixture is subjected to basic hydrolysis (e.g., using NaOH in methanol/water) to deprotect the carbamate and yield the free amino alcohol.

-

Step 5: Purification: The crude product is then purified by recrystallization, often as the hydrochloride salt, to afford highly enantioenriched this compound hydrochloride. This method has been shown to produce the product with >99% enantiomeric excess (ee).[4]

Experimental Workflow for Enantioselective Synthesis

Caption: Workflow for the enantioselective synthesis of this compound.

Applications in Drug Development: Inhibition of Spleen Tyrosine Kinase (SYK)

This compound and its derivatives have emerged as valuable scaffolds in the design of kinase inhibitors. A notable example is the development of inhibitors for Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[5] Dysregulation of SYK activity is implicated in autoimmune diseases and certain cancers.

A novel, orally bioavailable, and ATP-competitive inhibitor of SYK, designated RO9021, incorporates a (1R,2S)-2-aminocyclohexylamino moiety, highlighting the importance of this chiral scaffold.[6]

SYK Signaling Pathway in B-Cells

SYK is a key component of the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, SYK is recruited to the phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs) of the receptor-associated Ig-α/Ig-β heterodimer. This leads to the activation of SYK, which in turn phosphorylates downstream substrates, initiating a cascade of signaling events that ultimately result in B-cell proliferation, differentiation, and antibody production.[7][8]

Mechanism of SYK Inhibition

Inhibitors like RO9021 act by binding to the ATP-binding site of the SYK kinase domain.[5] This competitive inhibition prevents the phosphorylation of SYK's substrates, thereby blocking the downstream signaling cascade. The (1R,2S)-2-aminocyclohexylamino group in RO9021 plays a crucial role in positioning the inhibitor within the active site and establishing key interactions that contribute to its potency and selectivity.

SYK Signaling Pathway and Point of Inhibition

Caption: Simplified SYK signaling pathway in B-cell activation and the point of inhibition.

Conclusion

This compound is a versatile and valuable chiral building block with significant applications in organic synthesis and medicinal chemistry. Its utility is underscored by its incorporation into potent and selective kinase inhibitors, such as those targeting SYK. The synthetic methodologies outlined, coupled with a deeper understanding of its role in modulating key biological pathways, will continue to drive its use in the discovery and development of novel therapeutics. This guide provides a foundational resource for researchers and professionals working with this important chiral molecule.

References

- 1. This compound | C6H13NO | CID 7057408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexanol, 2-amino-, (1S,2S)- | 74111-21-0 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are Syk inhibitors and how do they work? [synapse.patsnap.com]

- 6. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. B Cell Activation and Signaling | Oncohema Key [oncohemakey.com]

- 8. Syk Tyrosine Kinase Is Critical for B Cell Antibody Responses and Memory B Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (1S,2S)-2-Aminocyclohexanol: A Technical Guide

This technical guide provides a detailed overview of the spectroscopic data for (1S,2S)-2-aminocyclohexanol, a valuable chiral building block in pharmaceutical and chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its characterization.

Introduction

This compound is a chiral organic compound with the molecular formula C₆H₁₃NO. As a cis-1,2-disubstituted cyclohexane, the spatial arrangement of its amino and hydroxyl groups dictates its chemical reactivity and biological activity. Accurate spectroscopic characterization is paramount for confirming its stereochemistry and purity, which are critical for its applications in stereoselective synthesis and as a scaffold in medicinal chemistry. This guide summarizes available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data and provides generalized experimental protocols for data acquisition.

Spectroscopic Data

¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the stereochemistry of substituted cyclohexanes through the analysis of chemical shifts and spin-spin coupling constants. For this compound, the cis relationship of the amino and hydroxyl groups leads to a specific set of proton environments.

Table 1: ¹H NMR Spectral Data of 2-Aminocyclohexanol

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| H1 (CH-OH) | 3.126 | Not specified | J(H1, H2) = 9.3, J(H1, H6a) = 4.6 |

| H2 (CH-NH₂) | 2.450 | Not specified | J(H2, H3a) = 10.9, J(H2, H3e) = 4.2 |

| Cyclohexyl Protons | 1.116 - 2.52 | Multiplet | Not fully resolved |

Disclaimer: The data in Table 1 is adapted from a spectrum of 2-aminocyclohexanol where the specific stereoisomer was not explicitly defined. However, the provided coupling constants are consistent with a cis configuration. Researchers should verify this data with their own experimental results.

¹³C NMR Spectroscopy

Carbon NMR provides information on the number and electronic environment of the carbon atoms in the molecule. Due to the lack of specific experimental data in the searched literature for this compound, a definitive table of ¹³C NMR chemical shifts cannot be provided at this time. For similar aminocyclohexanol structures, the carbon atoms bearing the hydroxyl and amino groups are typically observed in the range of 65-80 ppm and 50-60 ppm, respectively. The remaining cyclohexyl carbons generally appear between 20-40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-H, C-O, and C-N stretching and bending vibrations.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3200 - 3600 | Strong, Broad | Indicates hydrogen bonding. |

| N-H Stretch | 3250 - 3400 | Medium | Primary amine, may show two bands. |

| C-H Stretch (sp³) | 2850 - 3000 | Strong | Aliphatic C-H bonds. |

| N-H Bend | 1590 - 1650 | Medium | Scissoring vibration of the -NH₂ group. |

| C-O Stretch | 1050 - 1150 | Strong | Characteristic of a secondary alcohol. |

| C-N Stretch | 1020 - 1250 | Medium | Aliphatic amine. |

Disclaimer: Table 2 provides expected ranges for the functional groups present in this compound based on general IR correlation tables. These values should be confirmed with experimental data.

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of this compound. Specific parameters should be optimized for the instrument being used.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a standard single-pulse sequence.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse sequence.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm).

-

Use a relaxation delay of 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

IR Spectroscopy Protocol (KBr Pellet)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Methodologies and Pathways

The following diagrams illustrate the logical workflow for spectroscopic analysis and a relevant biological pathway involving aminocyclohexanol derivatives.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Inhibition of the SYK signaling pathway by aminocyclohexanol derivatives.

A Technical Guide to (1S,2S)-2-Aminocyclohexanol for Researchers and Drug Development Professionals

Introduction: (1S,2S)-2-Aminocyclohexanol is a chiral amino alcohol that serves as a valuable building block and precursor in asymmetric synthesis. Its stereochemically defined structure makes it a critical component in the development of chiral ligands, auxiliaries, and organocatalysts, which are instrumental in the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides an in-depth overview of the commercial availability, technical specifications, and synthetic applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity requirements. The compound is typically offered as a solid, with purities generally exceeding 97%. The hydrochloride salt, this compound hydrochloride, is also commercially available and may offer advantages in terms of stability and handling. When procuring this chemical, it is crucial to obtain and review the Certificate of Analysis (CoA) and Safety Data Sheet (SDS) from the supplier to ensure the material meets the specific requirements of the intended application.

Below is a summary of prominent suppliers and their typical product specifications. Please note that specifications and availability are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Grade | Form |

| Sigma-Aldrich | This compound, AldrichCPR | 74111-21-0 | C₆H₁₃NO | 115.17 | Not specified | Solid |

| Key Organics | This compound | 74111-21-0 | C₆H₁₃NO | 115.18 | >97% | - |

| ChemScene | This compound | 74111-21-0 | C₆H₁₃NO | 115.17 | ≥97% | - |

| BBChem Co., Ltd. | This compound | 74111-21-0 | C₆H₁₃NO | 115.17 | - | - |

| Allychem Co. Ltd. | This compound | 74111-21-0 | C₆H₁₃NO | 115.17 | - | - |

| ChemicalBook | Cyclohexanol, 2-amino-, (1S,2S)- | 74111-21-0 | C₆H₁₃NO | 115.17 | Varies by supplier | Solid |

Physicochemical Properties

A compilation of key physicochemical properties for this compound is provided below. These values are based on available data and may vary slightly between suppliers.

| Property | Value |

| Melting Point | 92-94 °C |

| Boiling Point | 201 °C |

| Density | 1.037 g/cm³ |

| Flash Point | 75 °C |

| Appearance | Off-white to brown solid |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H315: Causes skin irritation.[1]

-

H318: Causes serious eye damage.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Experimental Protocols: Application in Asymmetric Synthesis

This compound is primarily utilized as a chiral precursor for the synthesis of ligands and catalysts for asymmetric transformations. A common application is in the enantioselective addition of organometallic reagents to carbonyl compounds. While specific protocols are highly dependent on the reaction and substrates involved, a generalized procedure for the use of a chiral amino alcohol ligand in the enantioselective addition of diethylzinc to an aldehyde is presented below as a representative example.

Representative Experimental Protocol: Enantioselective Addition of Diethylzinc to an Aldehyde

This protocol is a generalized procedure and should be adapted and optimized for specific substrates and ligands derived from this compound.

Materials:

-

This compound-derived chiral ligand

-

Anhydrous toluene

-

Diethylzinc (1.0 M solution in hexanes)

-

Aldehyde (e.g., benzaldehyde, freshly distilled)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, syringes, and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral ligand (derived from this compound) (0.1 mmol) in anhydrous toluene (5 mL).

-

Cool the solution to 0 °C using an ice bath.

-

To this stirred solution, add the diethylzinc solution (2.2 mL, 2.2 mmol) dropwise via syringe.

-

Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the active chiral catalyst complex.

-

-

Aldehyde Addition:

-

Add the freshly distilled aldehyde (2.0 mmol) dropwise to the reaction mixture at 0 °C.

-

-

Reaction Monitoring:

-

Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL).

-

Allow the mixture to warm to room temperature.

-

Separate the aqueous layer and extract it with diethyl ether or ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and remove the solvent under reduced pressure.

-

-

Purification and Analysis:

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the yield of the resulting chiral secondary alcohol.

-

Determine the enantiomeric excess (ee%) of the product by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

-

Diagrams

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for the procurement and quality control of this compound for research and development purposes.

Role in Asymmetric Synthesis

This diagram illustrates the logical relationship of how this compound is utilized as a chiral precursor to influence the stereochemical outcome of a chemical reaction.

References

A Technical Guide to the Synthesis of Chiral 1,2-Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Chiral 1,2-amino alcohols are a critical class of organic compounds that serve as fundamental building blocks in the synthesis of numerous natural products and active pharmaceutical ingredients (APIs).[1][2] Their inherent chirality is often paramount to the biological activity of these molecules, making their enantioselective synthesis a significant focus in medicinal chemistry and process development.[2] This guide provides a comprehensive overview of core synthetic strategies for producing enantiomerically pure 1,2-amino alcohols, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Core Synthetic Strategies

The synthesis of chiral 1,2-amino alcohols can be achieved through several key approaches, ranging from the use of naturally occurring chiral starting materials to advanced catalytic asymmetric methods. The choice of strategy often depends on factors such as the desired stereochemistry, substrate scope, scalability, and economic viability.

Synthesis from the Chiral Pool

One of the most direct methods for synthesizing chiral 1,2-amino alcohols is the derivatization of readily available chiral starting materials, most notably natural α-amino acids. This approach leverages the high optical purity of the starting material to produce enantiomerically pure products. A common method involves the chemical reduction of the carboxylic acid functionality of an amino acid to the corresponding alcohol.[1]

Asymmetric Reduction of α-Amino Ketones

The enantioselective reduction of prochiral α-amino ketones is a powerful method for accessing chiral 1,2-amino alcohols. This transformation can be achieved with high efficiency and stereoselectivity using various catalytic systems.

-

Iridium-Catalyzed Asymmetric Hydrogenation: Tridentate f-amphox ligands in combination with iridium have been shown to be highly effective for the asymmetric hydrogenation of a wide range of α-amino ketones, affording chiral 1,2-amino alcohols with excellent conversions and enantioselectivities.[3]

-

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH): Ruthenium catalysts, particularly with ligands like TsDPEN, are highly effective for the asymmetric transfer hydrogenation of unprotected α-ketoamines.[4][5] This method is operationally simple and avoids the need for protecting groups on the amine.[4]

Sharpless Asymmetric Aminohydroxylation (AA)

Developed by K. Barry Sharpless, the osmium-catalyzed asymmetric aminohydroxylation of olefins is a landmark achievement in the synthesis of vicinal amino alcohols.[1][6] This reaction allows for the direct conversion of an alkene to a protected 1,2-amino alcohol with high regio- and enantioselectivity.[6][7][8] The choice of chiral ligand, typically derived from cinchona alkaloids ((DHQ)₂PHAL or (DHQD)₂PHAL), dictates the stereochemical outcome.[6]

Proline-Catalyzed Asymmetric Mannich Reaction

The organocatalytic three-component Mannich reaction, using L-proline as the catalyst, provides a direct route to β-amino carbonyl compounds, which can then be converted to the desired 1,2-amino alcohols.[9] This method is known for its operational simplicity and high enantio- and diastereoselectivity.[9][10]

Quantitative Data Summary

The following tables summarize the performance of various synthetic methods for producing chiral 1,2-amino alcohols, highlighting the yields and enantioselectivities achieved for different substrates.

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of α-Amino Ketones [3]

| Substrate (α-Amino Ketone) | Product (1,2-Amino Alcohol) | Conversion (%) | ee (%) | TON |

| 2-amino-1-phenylethanone | (R)-2-amino-1-phenylethanol | >99 | >99 | 500,000 |

| 2-amino-1-(4-methoxyphenyl)ethanone | (R)-2-amino-1-(4-methoxyphenyl)ethanol | >99 | >99 | 100,000 |

| 2-amino-1-(3-methoxyphenyl)ethanone | (R)-2-amino-1-(3-methoxyphenyl)ethanol | >99 | >99 | 200,000 |

| 2-amino-1-(o-tolyl)ethanone | (R)-2-amino-1-(o-tolyl)ethanol | >99 | >99 | 100,000 |

| 1-amino-3,3-dimethylbutan-2-one | (R)-1-amino-3,3-dimethylbutan-2-ol | >99 | >99 | 100,000 |

Table 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of α-Ketoamines [4][5]

| Substrate (α-Ketoamine HCl salt) | Product (1,2-Amino Alcohol) | Yield (%) | ee (%) |

| 2-amino-1-(3,4-dihydroxyphenyl)ethanone | Norepinephrine | 93 | >99 |

| 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone | Epinephrine | 93 | >99 |

| 1-(3-hydroxyphenyl)-2-(methylamino)ethanone | Phenylephrine | 88 | >99 |

| 1-(4-hydroxy-3-methoxyphenyl)-2-(isopropylamino)ethanone | Levisoprenaline | 85 | >99 |

Table 3: Proline-Catalyzed Asymmetric Mannich Reaction [9]

| Aldehyde | Ketone | Amine | Product (β-Amino Ketone) | Yield (%) | dr | ee (%) |

| Benzaldehyde | Acetone | p-Anisidine | 4-((4-methoxyphenyl)amino)-4-phenylbutan-2-one | 93 | 19:1 | 96 |

| 4-Nitrobenzaldehyde | Acetone | p-Anisidine | 4-((4-methoxyphenyl)amino)-4-(4-nitrophenyl)butan-2-one | 92 | >20:1 | 99 |

| 2-Naphthaldehyde | Acetone | p-Anisidine | 4-((4-methoxyphenyl)amino)-4-(naphthalen-2-yl)butan-2-one | 94 | 19:1 | 98 |

| Propanal | Acetone | p-Anisidine | 4-((4-methoxyphenyl)amino)hexan-2-one | 85 | 19:1 | 99 |

Experimental Protocols

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of α-Amino Ketones[3]

Reaction Setup:

-

To a glovebox, add the Ir-catalyst (0.0001 mmol, 1.0 equiv) and f-amphox ligand (0.00011 mmol, 1.1 equiv) to a dried Schlenk tube.

-

Add anhydrous dichloromethane (DCM, 1.0 mL) and stir the solution for 30 minutes.

-

In a separate vial, dissolve the α-amino ketone hydrochloride salt (0.5 mmol) and potassium tert-butoxide (0.6 mmol) in methanol (2.0 mL).

-

Add the substrate solution to the catalyst solution under an argon atmosphere.

-

Transfer the resulting mixture to an autoclave.

-

Pressurize the autoclave with hydrogen gas to 50 atm.

-

Stir the reaction mixture at room temperature for 12 hours.

Workup and Purification:

-

Carefully release the hydrogen pressure.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 1,2-amino alcohol.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines[4]

Reaction Setup:

-

To a dried flask, add the α-ketoamine hydrochloride salt (1.0 equiv), the chiral Ru-catalyst (e.g., (R,R)-TsDPEN-Ru, 0.1-1 mol%), and formic acid/triethylamine (5:2 azeotrope) as the hydrogen source.

-

The reaction is typically run in an alcohol solvent such as methanol or isopropanol.

-

Stir the mixture at a specified temperature (e.g., 28-60 °C) for a designated time (e.g., 4-24 hours) until completion is observed by TLC or HPLC.

Workup and Purification:

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the enantiomerically pure 1,2-amino alcohol.

-

Analyze the enantiomeric excess using chiral HPLC.

Protocol 3: Sharpless Asymmetric Aminohydroxylation (General Procedure)[1][6]

Reaction Setup:

-

To a flask equipped with a magnetic stirrer, add a solvent mixture of n-propanol and water (1:1).

-

Add the nitrogen source, such as N-chlorocarbamate (e.g., CbzNHCl, 1.1 equivalents), and the chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL, 0.05 equivalents).

-

Add potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.04 equivalents) to the mixture and stir until the catalyst dissolves.

-

Add the olefin substrate (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

Workup and Purification:

-

Quench the reaction by adding sodium sulfite.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualizations

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and analysis of chiral 1,2-amino alcohols, applicable to many of the discussed catalytic methods.

References

- 1. benchchem.com [benchchem.com]

- 2. L-proline-catalyzed enantioselective one-pot cross-Mannich reaction of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. scihorizon.com [scihorizon.com]

- 5. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 7. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile of (1S,2S)-2-Aminocyclohexanol

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1S,2S)-2-Aminocyclohexanol is a chiral compound of significant interest in synthetic and medicinal chemistry. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data across a broad range of organic solvents is not extensively documented in publicly available literature, this guide outlines the expected solubility trends based on the molecule's physicochemical properties. Furthermore, a detailed, standardized experimental protocol for determining solubility is provided, alongside a workflow visualization to aid researchers in generating precise solubility data for their specific applications.

Physicochemical Properties

The structure of this compound, featuring both a hydroxyl (-OH) and an amino (-NH2) group on a cyclohexane ring, governs its physical and chemical properties. These functional groups allow the molecule to act as both a hydrogen bond donor and acceptor, which strongly influences its solubility.

Table 1: Physicochemical Properties of 2-Aminocyclohexanol Isomers

| Property | This compound | cis-2-Aminocyclohexanol | trans-2-Aminocyclohexanol Hydrochloride |

| Synonyms | (1S,2S)-trans-2-Aminocyclohexanol | (1R,2S)-2-aminocyclohexanol | - |

| CAS Number | Not specified; isomer specific | 931-15-7[1] | 5456-63-3[2] |

| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO[1] | C₆H₁₄ClNO[2] |

| Molecular Weight | 115.17 g/mol | 115.17 g/mol [1] | 151.63 g/mol [2] |

| Appearance | Solid | - | - |

| Melting Point | - | 72-73 °C | 172-175 °C[2] |

| Boiling Point | - | 201.1 °C at 760 mmHg | 201.1 °C at 760 mmHg[2] |

| InChI Key | PQMCFTMVQORYJC-WDSKDSINSA-N | PQMCFTMVQORYJC-NTSWFWBYSA-N | - |

Note: Data for the specific (1S,2S) enantiomer is limited. Properties of the cis-isomer and the trans-isomer hydrochloride are provided for context.

Solubility Profile

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of both amino and hydroxyl groups allows for strong hydrogen bonding with polar protic solvents. Therefore, this compound is expected to exhibit high solubility in these solvents. Some sources indicate that related isomers are soluble in water and methanol[3][4][5].

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is also anticipated in polar aprotic solvents that can accept hydrogen bonds and have a high dielectric constant.

-

Moderately Polar Solvents (e.g., Chloroform, Dichloromethane): Moderate to limited solubility is expected. While the polar functional groups are present, the nonpolar cyclohexane backbone will interact with these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Due to the high polarity of the amino and hydroxyl groups, this compound is expected to have low solubility in nonpolar solvents.

The formation of salts, such as the hydrochloride salt, will significantly increase solubility in polar solvents like water[6].

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following section details a standardized isothermal equilibrium method. This method is robust and widely accepted for determining the solubility of solid compounds in organic solvents.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity grade)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or water bath with temperature control (±0.1 °C)

-

Vials with airtight caps (e.g., 20 mL scintillation vials)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution reaches saturation. The time required may vary depending on the solvent and temperature.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the sample through a syringe filter into a pre-weighed vial.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Dilute a known mass of the saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method (HPLC or GC).

-

Analyze the diluted sample to determine the concentration of this compound.

-

-

Data Calculation:

-

The mole fraction solubility (x) can be calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] Where:

-

m₁ is the mass of the solute in the analyzed solution.

-

M₁ is the molar mass of the solute.

-

m₂ is the mass of the solvent in the analyzed solution.

-

M₂ is the molar mass of the solvent.

-

-

Experimental Workflow Diagram

Caption: Workflow for Isothermal Equilibrium Solubility Measurement.

Conclusion

While quantitative solubility data for this compound in organic solvents remains a gap in the scientific literature, its structural features suggest high solubility in polar protic solvents and diminishing solubility with decreasing solvent polarity. For applications requiring precise solubility values, the provided experimental protocol offers a reliable methodology for in-house determination. The generation and publication of such data would be a valuable contribution to the chemical research community.

References

- 1. Cyclohexanol, 2-amino-, cis- (CAS 931-15-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]

- 5. Trans 4 Amino Cyclohexanol Latest Price Exporter [cartelinternational.com]

- 6. CAS 200352-28-9: (1S,2R)-2-aminocyclohexanol Hydrochloride [cymitquimica.com]

Illuminating the Reactivity of (1S,2S)-2-Aminocyclohexanol: A Technical Guide for Synthetic Advancement

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-2-aminocyclohexanol, a chiral amino alcohol, has emerged as a valuable building block and precursor to powerful catalysts in the field of asymmetric synthesis. Its rigid cyclohexane backbone and defined stereochemistry provide a unique scaffold for inducing high levels of stereocontrol in a variety of chemical transformations. This technical guide delves into initial investigations of its reactivity, focusing on its application in organocatalysis, and provides a foundation for its use in the synthesis of complex, high-value molecules.

Core Reactivity and Applications

This compound serves as a versatile chiral starting material for the synthesis of more complex molecules and ligands for asymmetric catalysis.[1][2] Its vicinal amino and hydroxyl groups offer two points for functionalization, allowing for the creation of a diverse range of derivatives. One of the most successful applications of this scaffold is in the development of prolinamide-based organocatalysts. These catalysts have demonstrated exceptional performance in asymmetric aldol and Michael reactions, key carbon-carbon bond-forming reactions in organic synthesis.[3][4]

The catalytic activity of prolinamides derived from chiral amino alcohols is attributed to their ability to form a key enamine intermediate with a ketone, mimicking the mechanism of natural Class I aldolase enzymes.[2] The stereochemical outcome of the reaction is directed by a well-organized transition state, stabilized by hydrogen bonding interactions between the catalyst and the reacting substrates.[3][4]

Data Presentation: Performance in Asymmetric Aldol Reactions

The following table summarizes the performance of a prolinamide catalyst derived from a close structural analog of this compound, (1S,2S)-diphenyl-2-aminoethanol, in the asymmetric aldol reaction between various aldehydes and acetone. This data provides a strong indication of the potential reactivity and enantioselectivity achievable with catalysts derived from this compound.

| Entry | Aldehyde | Time (h) | Yield (%) | ee (%) |

| 1 | 4-Nitrobenzaldehyde | 24 | 85 | 93 |

| 2 | 4-Chlorobenzaldehyde | 48 | 78 | 90 |

| 3 | 4-Bromobenzaldehyde | 48 | 82 | 91 |

| 4 | 2-Nitrobenzaldehyde | 72 | 75 | 85 |

| 5 | Benzaldehyde | 72 | 65 | 80 |

| 6 | Isobutyraldehyde | 96 | 52 | >99 |

| 7 | Pivaldehyde | 120 | 45 | >99 |

Experimental Protocols

General Procedure for the Synthesis of (S)-N-((1S,2S)-2-hydroxycyclohexyl)pyrrolidine-2-carboxamide

This protocol is a general guideline for the synthesis of prolinamide catalysts derived from this compound.

Materials:

-

This compound

-

N-Boc-L-proline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of N-Boc-L-proline (1.0 eq) in DCM are added EDC (1.2 eq) and HOBt (1.2 eq).

-

The mixture is stirred at room temperature for 30 minutes.

-

A solution of this compound (1.0 eq) in DCM is added, and the reaction is stirred at room temperature for 12-24 hours.

-

The reaction mixture is washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography to afford the N-Boc protected prolinamide.

-

The N-Boc protected prolinamide is dissolved in DCM, and TFA (10 eq) is added.

-

The reaction is stirred at room temperature for 2-4 hours.

-

The solvent is removed under reduced pressure, and the residue is dissolved in a minimal amount of DCM and neutralized with saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the final prolinamide catalyst.

General Procedure for the Asymmetric Aldol Reaction

This protocol is a general guideline for the asymmetric aldol reaction catalyzed by a prolinamide derived from this compound.

Materials:

-

Prolinamide catalyst (e.g., (S)-N-((1S,2S)-2-hydroxycyclohexyl)pyrrolidine-2-carboxamide)

-

Aldehyde

-

Ketone (e.g., acetone)

-

Anhydrous solvent (e.g., acetone, chloroform)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of the aldehyde (1.0 eq) in the ketone (used as solvent and reactant) is added the prolinamide catalyst (0.1-0.2 eq).

-

The reaction mixture is stirred at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizations

Catalytic Cycle of Prolinamide-Catalyzed Aldol Reaction

References

(1S,2S)-2-Aminocyclohexanol: A Comprehensive Technical Guide on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,2S)-2-Aminocyclohexanol is a pivotal chiral building block in modern organic synthesis, particularly valued in the pharmaceutical industry for the construction of complex, stereochemically defined molecules. Its vicinal amino and hydroxyl functionalities on a cyclohexane scaffold provide a rigid and predictable framework for inducing chirality in a wide range of chemical transformations. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing both classical resolution methods and modern asymmetric synthetic approaches. Experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for researchers and professionals in drug development and chemical synthesis.

Historical Perspective: The Emergence of a Chiral Auxiliary

The precise first synthesis and characterization of this compound is not straightforward to pinpoint in early literature. However, the journey to obtaining this specific enantiomer is intrinsically linked to the broader history of the synthesis and resolution of aminocyclohexanols. Early research in the 20th century focused on the synthesis of mixtures of stereoisomers of 2-aminocyclohexanol. The primary challenge then became the separation of these isomers and the resolution of the racemic trans-2-aminocyclohexanol into its individual enantiomers.

Classical resolution, a technique pioneered by Louis Pasteur, was the cornerstone of obtaining enantiomerically pure compounds for many decades. This method relies on the formation of diastereomeric salts by reacting a racemic mixture with a chiral resolving agent. The differing physical properties of these diastereomers, such as solubility, allow for their separation by fractional crystallization. For trans-2-aminocyclohexanol, chiral carboxylic acids like mandelic acid and tartaric acid proved to be effective resolving agents.

Classical Resolution of (±)-trans-2-Aminocyclohexanol

A well-established method for obtaining both enantiomers of trans-2-aminocyclohexanol involves the resolution of a racemic mixture of N-benzyl-protected trans-2-aminocyclohexanol using enantiomerically pure mandelic acid. This method provides access to both (1S,2S)- and (1R,2R)-2-aminocyclohexanol with high optical purity after deprotection.

Experimental Protocol: Resolution with (R)- and (S)-Mandelic Acid

This protocol is adapted from the work of Schiffers et al. and provides a reliable method for obtaining both enantiomers in high enantiomeric excess.[1]

Step 1: Synthesis of racemic trans-2-(N-benzyl)amino-1-cyclohexanol

-

To a solution of cyclohexene oxide in a suitable solvent, add benzylamine.

-

Heat the reaction mixture to reflux for several hours.

-

After cooling, the product can be isolated and purified by standard techniques such as crystallization or chromatography.

Step 2: Resolution with (R)-Mandelic Acid

-

Dissolve racemic trans-2-(N-benzyl)amino-1-cyclohexanol in a suitable solvent such as ethanol.

-

Add a stoichiometric amount of (R)-(-)-mandelic acid.

-

Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration. This salt will be enriched in the (1R,2R)-enantiomer.

-

Recrystallize the salt from the same solvent to improve diastereomeric purity.

Step 3: Liberation of the (1R,2R)-enantiomer

-

Treat the diastereomerically pure salt with a base (e.g., NaOH solution) to neutralize the mandelic acid.

-

Extract the free amine, (1R,2R)-2-(N-benzyl)amino-1-cyclohexanol, with an organic solvent.

-

Dry the organic layer and evaporate the solvent.

Step 4: Resolution of the (1S,2S)-enantiomer

-

The mother liquor from the first crystallization is enriched in the (1S,2S)-enantiomer.

-

Isolate the free amine from the mother liquor by treatment with base and extraction.

-

Repeat the salt formation using (S)-(+)-mandelic acid to crystallize the (1S,2S)-mandelate salt.

-

Liberate the (1S,2S)-2-(N-benzyl)amino-1-cyclohexanol as described in Step 3.

Step 5: Debenzylation to obtain this compound

-

Dissolve the enantiomerically pure (1S,2S)-2-(N-benzyl)amino-1-cyclohexanol in a suitable solvent like methanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere until the debenzylation is complete.

-

Filter off the catalyst and evaporate the solvent to obtain this compound.

Quantitative Data for Classical Resolution

| Step | Product | Typical Yield | Enantiomeric Excess (ee) |

| Resolution with (R)-Mandelic Acid | (1R,2R)-Mandelate Salt | 40-45% | >99% de |

| Resolution with (S)-Mandelic Acid | (1S,2S)-Mandelate Salt | 40-45% | >99% de |

| Debenzylation | This compound | >95% | >99% ee |

Modern Asymmetric Synthesis: The Jacobsen Protocol

While classical resolution is effective, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemate. Modern asymmetric synthesis seeks to directly produce a single enantiomer in high yield and enantiomeric excess. A highly efficient method for the synthesis of enantioenriched trans-1,2-amino alcohols, including this compound, was developed by Jacobsen and coworkers.[2] This method utilizes a chiral cobalt-salen complex to catalyze the enantioselective ring-opening of a meso-epoxide with a carbamate nucleophile.

Experimental Protocol: Catalytic Asymmetric Ring-Opening

This protocol is a generalized representation of the Jacobsen synthesis.[2]

Step 1: Asymmetric Ring-Opening of Cyclohexene Oxide

-

In a reaction vessel, charge the chiral (salen)Co(III) catalyst (typically a dimeric or oligomeric form for enhanced activity).

-

Add a suitable solvent, such as toluene or tert-butyl methyl ether.

-

Add the nucleophile, typically an aryl carbamate like phenyl carbamate.

-

Cool the mixture to a low temperature (e.g., 0 °C to -20 °C).

-

Add cyclohexene oxide to the reaction mixture.

-

Stir the reaction at the low temperature until completion, monitoring by TLC or GC.

Step 2: Deprotection

-

Upon completion of the ring-opening reaction, the resulting carbamate-protected amino alcohol is deprotected.

-

This is typically achieved by basic hydrolysis, for example, by heating with a strong base like potassium hydroxide in a suitable solvent mixture (e.g., methanol/water).

-

After the reaction, the mixture is worked up by extraction to isolate the crude this compound.

Step 3: Purification

-

The crude product can be purified by crystallization, often as a hydrochloride salt, to yield highly enantioenriched this compound.

Quantitative Data for Jacobsen Asymmetric Synthesis

| Substrate | Catalyst Loading (mol%) | Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| Cyclohexene Oxide | 0.5 - 2 | (1S,2S)-2-(Phenoxycarbonylamino)cyclohexanol | 90-95 | >99 |

| Deprotection | - | This compound | High | >99 |

Applications in Drug Development and Asymmetric Catalysis

This compound is a valuable chiral auxiliary and ligand in asymmetric synthesis.[3] Its rigid cyclohexane backbone and the stereogenic centers provide a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. It is used in the synthesis of a variety of chiral compounds, including:

-

Chiral Ligands: The amino and hydroxyl groups can be readily modified to synthesize a diverse range of chiral ligands for asymmetric catalysis, such as in asymmetric hydrogenation and carbon-carbon bond-forming reactions.

-

Chiral Auxiliaries: When temporarily attached to a prochiral substrate, it can direct the stereoselective course of a reaction, after which it can be cleaved and recovered.

-

Pharmaceutical Intermediates: It serves as a key building block for the synthesis of various active pharmaceutical ingredients (APIs) where a specific stereoisomer is required for therapeutic efficacy and to avoid off-target effects.

Visualizing the Synthetic Pathways

Classical Resolution Workflow

Caption: Workflow for the classical resolution of trans-2-aminocyclohexanol.

Jacobsen Asymmetric Synthesis Workflow

Caption: Workflow for the Jacobsen asymmetric synthesis.

References

Methodological & Application

Application Notes: Asymmetric Aldol Reaction Using a (1S,2S)-2-Aminocyclohexanol-Derived Proline Catalyst

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of a chiral organocatalyst derived from (1S,2S)-2-aminocyclohexanol and (S)-proline in asymmetric aldol reactions. This class of catalyst has demonstrated high efficacy in promoting the formation of carbon-carbon bonds with excellent stereocontrol, which is crucial in the synthesis of chiral molecules for pharmaceutical applications.

Introduction

The asymmetric aldol reaction is a powerful transformation for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceutical agents. Organocatalysis, utilizing small chiral organic molecules, has emerged as a sustainable and metal-free alternative to traditional metal-based catalysts. Proline and its derivatives are among the most successful organocatalysts, operating through an enamine-based mechanism.[1][2] The catalyst described herein, (S)-N-((1S,2S)-2-hydroxycyclohexyl)pyrrolidine-2-carboxamide, is a prolinamide that leverages the chirality of both proline and this compound to create a highly effective chiral environment for the aldol reaction. The hydroxyl group of the aminocyclohexanol moiety can participate in hydrogen bonding, further enhancing stereoselectivity.[3]

Catalyst Synthesis

The synthesis of the (S)-N-((1S,2S)-2-hydroxycyclohexyl)pyrrolidine-2-carboxamide catalyst is achieved through a standard amide coupling reaction between N-protected (S)-proline and this compound, followed by deprotection.

Experimental Protocol: Catalyst Synthesis

Materials:

-

N-Boc-(S)-proline

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Amide Coupling:

-

To a solution of N-Boc-(S)-proline (1.0 eq) in dry DCM at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).

-

Stir the mixture for 15 minutes.

-

Add a solution of this compound (1.0 eq) in DCM, followed by the dropwise addition of TEA (1.5 eq).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract with DCM.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected prolinamide.

-

-

Deprotection:

-

Dissolve the purified N-Boc protected prolinamide in a 1:1 mixture of DCM and TFA.

-

Stir the solution at room temperature for 2 hours.

-

Remove the solvent and excess TFA under reduced pressure to yield the final catalyst, (S)-N-((1S,2S)-2-hydroxycyclohexyl)pyrrolidine-2-carboxamide, as a TFA salt.

-

Asymmetric Aldol Reaction

The this compound derived proline catalyst is highly effective in promoting the direct asymmetric aldol reaction between various ketones and aldehydes. A representative reaction is the addition of cyclohexanone to 4-nitrobenzaldehyde.

Data Presentation

The following table summarizes the typical performance of the (S)-N-((1S,2S)-2-hydroxycyclohexyl)pyrrolidine-2-carboxamide catalyst in the asymmetric aldol reaction between cyclohexanone and various aromatic aldehydes. The data is representative of results obtained with closely related prolinamide catalysts.[3][4]

| Entry | Aldehyde (ArCHO) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) [anti] |

| 1 | 4-Nitrobenzaldehyde | DMSO | 25 | 24 | 95 | >95:5 | >99 |

| 2 | Benzaldehyde | DMSO | 25 | 48 | 92 | 90:10 | 97 |

| 3 | 4-Chlorobenzaldehyde | DMSO | 25 | 36 | 94 | 92:8 | 98 |

| 4 | 2-Nitrobenzaldehyde | DMSO | 25 | 24 | 90 | >95:5 | 99 |

Experimental Protocol: Asymmetric Aldol Reaction

Materials:

-

(S)-N-((1S,2S)-2-hydroxycyclohexyl)pyrrolidine-2-carboxamide catalyst

-

Cyclohexanone

-

4-Nitrobenzaldehyde

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a vial charged with the (S)-N-((1S,2S)-2-hydroxycyclohexyl)pyrrolidine-2-carboxamide catalyst (20 mol%), add anhydrous DMSO.

-

Add cyclohexanone (5.0 equivalents) to the solution.

-

Add 4-nitrobenzaldehyde (1.0 equivalent).

-

Stir the reaction mixture at 25 °C for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy ketone.

-

Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

Reaction Mechanism

The reaction is believed to proceed through an enamine catalytic cycle, a well-established mechanism for proline-catalyzed aldol reactions.[2]

Caption: Proposed enamine catalytic cycle for the asymmetric aldol reaction.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and application of the this compound derived catalyst.

Caption: Workflow for catalyst synthesis and asymmetric aldol reaction.

Conclusion

The this compound-derived proline catalyst is a highly effective organocatalyst for the asymmetric aldol reaction. Its straightforward synthesis, operational simplicity, and ability to provide high yields and stereoselectivities make it a valuable tool for the synthesis of chiral β-hydroxy carbonyl compounds, with significant potential in drug discovery and development. The protocols and data presented here serve as a practical guide for researchers in this field.

References

- 1. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 2. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]

Application Notes and Protocols for (1S,2S)-2-Aminocyclohexanol as a Chiral Auxiliary in Alkylation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (1S,2S)-2-aminocyclohexanol as a chiral auxiliary in diastereoselective alkylation reactions. While direct literature detailing extensive applications of this specific auxiliary is limited, its structural similarity to well-established chiral auxiliaries, such as those derived from aminoindanol and aminocyclopentanol, allows for the adaptation of established protocols. This document outlines the general principles, a generalized experimental workflow, and detailed protocols based on analogous systems.

Introduction

Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers. This compound is a valuable chiral building block. When temporarily attached to a prochiral substrate, it directs the approach of an incoming electrophile, leading to the preferential formation of one diastereomer. The rigid cyclohexane backbone of this auxiliary is expected to provide a well-defined steric environment, influencing high diastereoselectivity in alkylation reactions.

Typically, the amino alcohol is first converted into a cyclic derivative, such as an oxazolidinone, which is then acylated. Deprotonation of the acyl group with a strong base generates a chiral enolate, which subsequently reacts with an alkylating agent. The steric hindrance imposed by the chiral auxiliary directs the electrophile to one face of the enolate. Finally, the chiral auxiliary is cleaved to yield the desired α-alkylated product and can often be recovered for reuse.

General Reaction Pathway

The overall strategy for utilizing this compound as a chiral auxiliary in alkylation reactions involves a three-step sequence: attachment of the auxiliary, diastereoselective alkylation, and removal of the auxiliary.

Caption: General reaction pathway for alkylation using a chiral auxiliary derived from this compound.

Experimental Protocols

The following protocols are adapted from established procedures for structurally similar chiral auxiliaries, such as those derived from (1S,2R)-2-aminocyclopentan-1-ol, and provide a practical guide for laboratory synthesis.[1]

Protocol 1: Synthesis of the Chiral Oxazolidinone from this compound

This protocol describes the formation of the fused oxazolidinone ring, which serves as the core of the chiral auxiliary.

Materials:

-

This compound

-

Triphosgene or Diethyl Carbonate

-

Triethylamine (Et₃N) or Sodium Ethoxide (NaOEt)

-

Toluene or Ethanol

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous toluene.

-

Add triethylamine (1.1 eq).

-

In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous toluene.

-

Slowly add the triphosgene solution to the amino alcohol solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove triethylammonium chloride.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes) to yield the pure oxazolidinone.

Protocol 2: N-Acylation of the Chiral Oxazolidinone

This step attaches the prochiral acyl group to the nitrogen atom of the oxazolidinone.

Materials:

-

Chiral oxazolidinone from Protocol 1

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Acyl chloride (e.g., propionyl chloride)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Dissolve the chiral oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the mixture for 30 minutes at -78 °C.

-

Add the acyl chloride (1.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature over 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the N-acyl oxazolidinone by flash chromatography.

Protocol 3: Diastereoselective Alkylation

This is the key stereochemistry-defining step.

Caption: Experimental workflow for the diastereoselective alkylation step.

Materials:

-

N-Acyl oxazolidinone from Protocol 2

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Alkylating agent (e.g., benzyl bromide, methyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add LDA or NaHMDS (1.1 eq) dropwise.

-

Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete formation of the lithium or sodium enolate.

-

Add the alkylating agent (1.2 eq) dropwise.

-

Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis of the crude product.

-

Purify the product by flash column chromatography.

Protocol 4: Cleavage of the Chiral Auxiliary

This final step liberates the desired α-alkylated product and allows for the recovery of the chiral auxiliary.

Materials:

-

Alkylated N-acyl oxazolidinone from Protocol 3

-

Tetrahydrofuran (THF)

-

Water

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Sodium sulfite (Na₂SO₃)

Procedure to obtain the carboxylic acid:

-

Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1).

-

Cool the solution to 0 °C.

-

Add aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq).

-

Stir the mixture at 0 °C for 2-4 hours.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

-

Acidify the mixture with 1N HCl and extract with ethyl acetate.

-

The aqueous layer contains the protonated chiral auxiliary, which can be recovered by basification and extraction.

-

The organic layers contain the desired α-alkylated carboxylic acid. Dry the organic layer and concentrate to obtain the product.

Data Presentation

Due to the limited availability of specific data for this compound in the literature, the following table presents typical results for the closely related (1S,2R)-2-aminocyclopentan-1-ol derived auxiliary to provide an expectation of performance.[1] High diastereoselectivities are generally expected.

| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereoselectivity (ds) |

| 1 | Benzyl bromide (BnBr) | α-Benzylpropionic acid derivative | 91 | >99:1 |

| 2 | Allyl iodide | α-Allylpropionic acid derivative | 85 | >99:1 |

Data presented is for the analogous (4R,5S)-cyclopentano[d]oxazolidin-2-one system.[1]

Conclusion

This compound is a promising chiral auxiliary for asymmetric alkylation reactions. By forming a rigid oxazolidinone structure, it can effectively control the stereochemical outcome of enolate alkylation. The protocols provided, based on well-established methodologies for similar auxiliaries, offer a solid foundation for researchers to explore the applications of this chiral auxiliary in the synthesis of enantiomerically enriched molecules. Further optimization of reaction conditions for specific substrates will likely lead to excellent yields and diastereoselectivities.

References